molecular formula C13H16N2O5 B7771341 N~2~-[(benzyloxy)carbonyl]glutamine

N~2~-[(benzyloxy)carbonyl]glutamine

Cat. No. B7771341
M. Wt: 280.28 g/mol
InChI Key: JIMLDJNLXLMGLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-[(benzyloxy)carbonyl]glutamine is a useful research compound. Its molecular formula is C13H16N2O5 and its molecular weight is 280.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality N~2~-[(benzyloxy)carbonyl]glutamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N~2~-[(benzyloxy)carbonyl]glutamine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Enzyme Structure Studies : N2-[(benzyloxy)carbonyl]glutamine plays a role in understanding the structure of enzymes such as glutamine synthetase. This enzyme is crucial in bacterial nitrogen metabolism. Research shows that the enzyme's structure, with subunits arranged similarly to carbon atoms in benzene rings, suggests a mechanism for regulating the synthesis of glutamine in response to feedback inhibition (Almassy et al., 1986).

  • Cancer Metabolism : Studies on cancer cells' glutamine dependence demonstrate that glutamine, including its derivatives, fuels various biosynthetic pathways, supporting cell growth and survival under stress conditions. This makes targeting glutamine metabolism a potential therapeutic strategy in cancer treatment (Shanware et al., 2011).

  • Amino Acid Transporters : Research on amino acid transporters like ASCT2 in prostate cancer indicates that glutamine uptake is essential for cell growth and cycle progression. Inhibiting glutamine uptake can significantly affect tumor growth and development, highlighting its potential as a therapeutic target (Wang et al., 2015).

  • Pharmaceutical Synthesis and Modifications : N2-[(benzyloxy)carbonyl]glutamine is used in the synthesis of various pharmaceutical compounds. For example, it has been used in the synthesis of methotrexate derivatives, which are significant in inhibiting folate metabolism, a crucial process in cancer cell proliferation (Piper et al., 1982).

  • Understanding Metabolic Pathways : This compound is also instrumental in studying metabolic pathways, such as those involved in synthesizing other amino acids and in nitrogen metabolism. This knowledge is critical in understanding various physiological processes and diseases (Forde & Lea, 2007).

  • Synthetic Chemistry Applications : N2-[(benzyloxy)carbonyl]glutamine is used in synthetic chemistry for preparing other complex molecules. An example is the synthesis of protected (S)-2,4-diaminobutanoic acids, which are important in various synthetic applications (Andruszkiewicz & Rozkiewicz, 2004).

properties

IUPAC Name

5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5/c14-11(16)7-6-10(12(17)18)15-13(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,16)(H,15,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMLDJNLXLMGLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-[(benzyloxy)carbonyl]glutamine

CAS RN

2650-64-8
Record name Carbobenzoxyglutamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186903
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods

Procedure details

Glutamine (36.5 g, 0.25 mol) was stirred with 1M sodium bicarbonate (750 ml) and toluene (200 ml). Benzyl chloroformate (50 ml, 59.75 g, 0.35 mol, 1.4 equiv.) was added drop-wise over 20 min. and the resulting mixture was stirred under nitrogen at room temperature overnight. Ethyl acetate (400 ml) was added and phases were separated. The organic phase was extracted with water (50 ml) and discarded. The aqueous phase was acidified with 6N hydrochloric acid and extracted with ethyl acetate (2×600 ml). The combined extracts were washed with water (100 ml) and stripped. The residue was dried in a vacuum oven (50° C.) to produce (1) (64 g, 91.4%).
Quantity
36.5 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three
Name
Yield
91.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Fringuelli, MPU Navarro, L Milanese, S Bruscoli… - Il Farmaco, 2004 - Elsevier
Two series of derivatives were synthesised. In one series (R)-4-hydroxy-2-pyrrolidinone was used as a mimic of cyclic L-carnitine analogue and in the second series 3-amino-2-…
Number of citations: 10 www.sciencedirect.com

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